molecular formula C12H10Cl2 B14521546 1,4-Dichloro-2,3-dimethylnaphthalene CAS No. 62955-95-7

1,4-Dichloro-2,3-dimethylnaphthalene

Cat. No.: B14521546
CAS No.: 62955-95-7
M. Wt: 225.11 g/mol
InChI Key: YIFXJYVHCIZPKV-UHFFFAOYSA-N
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Description

Contextualization of Polysubstituted Naphthalenes

Polysubstituted naphthalenes are a class of aromatic hydrocarbons that feature a naphthalene (B1677914) bicyclic structure with multiple hydrogen atoms replaced by other functional groups. The position and nature of these substituents profoundly influence the molecule's properties and reactivity. The naphthalene system is more reactive than benzene (B151609) towards electrophilic substitution, and the presence of activating or deactivating groups can direct incoming substituents to specific positions. libretexts.org

Significance of Halogenation in Aromatic Systems

Halogenation is a fundamental process in organic synthesis that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring. This transformation is significant for several reasons. Halogen atoms can act as versatile synthetic handles, enabling a wide range of subsequent reactions such as cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. mdpi.com

The introduction of halogens onto an aromatic system also modifies its electronic properties. Halogens are deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. stackexchange.com This dual electronic nature allows for controlled and regioselective synthesis of complex aromatic molecules. Furthermore, halogenation can enhance the lipophilicity of a molecule and influence its biological activity, a property often exploited in medicinal chemistry and materials science. Polychlorinated naphthalenes (PCNs), in general, have been noted for their chemical stability and low water solubility. coastalwiki.org

Overview of 1,4-Dichloro-2,3-dimethylnaphthalene within Naphthalene Chemistry

This compound is a specific polysubstituted naphthalene derivative. Its structure features a naphthalene core with two chlorine atoms at the 1 and 4 positions and two methyl groups at the 2 and 3 positions. The symmetrical substitution pattern of this molecule is noteworthy.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₀Cl₂PubChem nih.gov
Molecular Weight225.11 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number62955-95-7PubChem nih.gov
Exact Mass224.0159557 DaPubChem nih.gov

Note: The properties listed are computed and not based on experimental measurements.

The synthesis of such a molecule could theoretically be approached through the electrophilic chlorination of 2,3-dimethylnaphthalene (B165509). The methyl groups are activating and ortho-, para-directing, which would favor substitution at the 1 and 4 positions. acs.org However, specific reaction conditions and yields for this transformation are not documented.

The reactivity of this compound is expected to be influenced by both the chlorine and methyl substituents. The chlorine atoms could potentially undergo nucleophilic aromatic substitution reactions, although such reactions on aryl halides typically require harsh conditions or the presence of strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub The methyl groups could be susceptible to oxidation or other reactions typical of benzylic positions. Reductive dechlorination is a known reaction for polychlorinated naphthalenes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62955-95-7

Molecular Formula

C12H10Cl2

Molecular Weight

225.11 g/mol

IUPAC Name

1,4-dichloro-2,3-dimethylnaphthalene

InChI

InChI=1S/C12H10Cl2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3

InChI Key

YIFXJYVHCIZPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Dichloro 2,3 Dimethylnaphthalene

De Novo Synthesis Strategies

Constructing the 1,4-dichloro-2,3-dimethylnaphthalene molecule from acyclic or monocyclic precursors allows for precise control over the final substitution pattern, precluding the formation of isomeric byproducts that can complicate purification.

Regiocontrolled Benzannulation Approaches

Benzannulation reactions, which involve the formation of a benzene (B151609) ring fused to an existing ring, are powerful tools for the synthesis of substituted naphthalenes. A regiocontrolled approach ensures that the substituents are placed at the desired positions. While a direct application for the synthesis of this compound is not extensively documented, the principles of this methodology can be applied. A hypothetical retrosynthetic analysis suggests that a suitably substituted benzene derivative could undergo annulation with a four-carbon component to construct the second ring with the required chloro and methyl groups.

The key to this approach is the strategic placement of functional groups on the starting materials that will dictate the regiochemical outcome of the cyclization. For instance, a Diels-Alder reaction between a substituted benzoquinone and a diene, followed by subsequent aromatization and functional group manipulation, could theoretically lead to the target molecule. The regioselectivity would be governed by the electronic and steric nature of the substituents on both the dienophile and the diene.

Cyclization Pathways

Intramolecular cyclization reactions provide another avenue for the de novo synthesis of the naphthalene (B1677914) core. This strategy typically involves the construction of a precursor molecule containing all the necessary carbon atoms and substituents, which then undergoes a ring-closing reaction to form the bicyclic system.

One plausible, though not explicitly detailed in the literature for this specific compound, pathway could involve the acid-catalyzed cyclization of a substituted 5-phenyl-2-hexene derivative. Subsequent dehydrogenation would then yield the aromatic naphthalene core. The starting phenyl derivative would need to be appropriately substituted to ensure the final placement of the chloro and methyl groups at the 1, 2, 3, and 4 positions of the naphthalene ring. The choice of catalyst and reaction conditions would be crucial in controlling the cyclization and preventing unwanted side reactions or isomerizations.

Functionalization and Derivatization from Precursors

An alternative and often more practical approach to the synthesis of this compound involves the modification of a readily available naphthalene precursor, most notably 2,3-dimethylnaphthalene (B165509).

Halogenation of Substituted Naphthalenes

The introduction of halogen atoms onto an existing aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of this compound, the direct chlorination of 2,3-dimethylnaphthalene is the most direct functionalization approach.

The electrophilic chlorination of 2,3-dimethylnaphthalene is expected to proceed with high regioselectivity for the 1 and 4 positions. These positions are activated by the electron-donating methyl groups at the 2 and 3 positions and are sterically accessible. The reaction typically involves an electrophilic chlorine source and often a Lewis acid catalyst to enhance the electrophilicity of the chlorine.

Common chlorinating agents and conditions that could be employed for this transformation are summarized in the table below.

Chlorinating AgentCatalystProbable Reaction ConditionsExpected Outcome
Chlorine (Cl₂)Lewis Acid (e.g., FeCl₃, AlCl₃)Inert solvent, room temperature or gentle heatingGood to excellent yield of this compound. Potential for over-chlorination if stoichiometry is not controlled.
Sulfuryl chloride (SO₂Cl₂)Lewis Acid or radical initiatorInert solvent, controlled temperatureGenerally a milder and more selective chlorinating agent than Cl₂. Can proceed via an electrophilic or radical pathway depending on the initiator.
N-Chlorosuccinimide (NCS)Acid catalyst (e.g., TFA) or radical initiatorAprotic solventA mild and selective reagent for electrophilic chlorination of activated aromatic rings.

The choice of reagent and conditions would be critical to optimize the yield of the desired product and minimize the formation of other chlorinated isomers or polychlorinated byproducts.

While direct chlorination is the most straightforward approach, indirect methods can sometimes offer advantages in terms of selectivity or handling of reagents. One such indirect method involves starting with a hydrogenated precursor, such as 1,4-dichloro-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene. This saturated precursor could potentially be synthesized with greater stereochemical and regiochemical control. The final step would then be an aromatization reaction, typically a dehydrogenation, to furnish the target this compound.

Another potential, though less common, indirect route is halogen exchange. This would involve the synthesis of a di-halo-2,3-dimethylnaphthalene with different halogens, for instance, 1,4-diiodo-2,3-dimethylnaphthalene, followed by a reaction that replaces the iodine atoms with chlorine. Such reactions, often catalyzed by copper salts, are well-established but their applicability to this specific substrate would require experimental validation.

Alkylation of Dichloronaphthalenes

Alkylation reactions provide a direct pathway to introduce methyl groups onto a dichloronaphthalene framework. These methods involve the formation of carbon-carbon bonds, typically by reacting a nucleophilic methyl source with an electrophilic naphthalene substrate or by using an electrophilic methyl source to react with a nucleophilic naphthalene ring.

One of the most effective methods for the methylation of dichloronaphthalenes involves the use of organometallic reagents, particularly methyl Grignard reagents (CH₃MgX). This approach is exemplified by the synthesis of 1,4-dimethylnaphthalene (B47064) from 1,4-dichloronaphthalene, a reaction that provides a direct analogue for the introduction of methyl groups onto a chlorinated naphthalene core. herts.ac.uk The reaction proceeds via a transition metal-catalyzed cross-coupling mechanism, where the chloro substituents are replaced by methyl groups.

A patented method details the preparation of 1,4-dimethylnaphthalene by reacting 1,4-dihalonaphthalene with a methyl Grignard reagent in the presence of a nickel-phosphine complex as a catalyst. google.com This process is noted for its high selectivity and the use of commercially available starting materials. google.com The nickel catalyst is crucial for facilitating the coupling between the aryl halide and the Grignard reagent. The general reaction involves the nucleophilic attack of the methyl group from the Grignard reagent onto the naphthalene ring at the position of the halogen atoms. herts.ac.ukgoogle.com The choice of halide in the Grignard reagent can influence the diastereoselectivity of additions in certain systems. nih.gov

Starting MaterialReagentCatalyst SystemKey FeaturesReference
1,4-DihalonaphthaleneMethyl Grignard Reagent (e.g., CH₃MgBr)Nickel-phosphine complexHigh reaction selectivity; utilizes readily available materials. google.com
1,4-DichloronaphthaleneMethyl Grignard ReagentNickel-phosphine catalystAchieves high conversion efficiency and selectivity. herts.ac.uk

Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org The classic Friedel-Crafts alkylation involves reacting an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mt.combyjus.com

While a direct, high-yield Friedel-Crafts methylation of a dichloronaphthalene to produce this compound is challenging, the principles of the reaction serve as an important analogue for synthetic strategies. Key challenges include:

Substrate Deactivation : The two chlorine atoms already present on the naphthalene ring are electron-withdrawing and deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack.

Regioselectivity : Naphthalene itself exhibits complex regioselectivity in Friedel-Crafts reactions, with substitution occurring at either the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). The outcome is influenced by reaction conditions and the size of the incoming alkyl group, with steric hindrance often favoring substitution at the β-position for larger alkyl groups. stackexchange.com

Catalyst Systems : In addition to traditional Lewis acids like AlCl₃, solid acid catalysts such as zeolites have been investigated for the alkylation of naphthalene, offering potential environmental and selectivity benefits. dicp.ac.cngoogle.com Ionic liquids have also been explored as alternative reaction media. researchgate.net

The acetylation of naphthalene, a related Friedel-Crafts acylation reaction, demonstrates the kinetic and thermodynamic control issues that can lead to complex isomer mixtures, further highlighting the selectivity challenges inherent in these reactions. stackexchange.com

Multi-component Coupling Strategies

Modern synthetic chemistry heavily relies on multi-component coupling reactions, which allow for the efficient construction of complex molecules by forming multiple carbon-carbon bonds in a single operation. thieme-connect.com These methods, particularly those catalyzed by transition metals, are powerful tools for synthesizing highly substituted naphthalenes.

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used due to its high functional group tolerance and relatively mild reaction conditions. researchgate.net The reaction is typically catalyzed by a palladium complex. nih.govacs.org In the context of synthesizing substituted naphthalenes, a dichloronaphthalene could be coupled with a methylboronic acid or its derivatives. The efficiency and selectivity of the Suzuki-Miyaura coupling can be highly dependent on the electronic nature of the substituents on the coupling partners. researchgate.net Research on 2,3-dichloronaphthalene-1,4-bistriflate has shown that palladium-catalyzed cross-coupling reactions can proceed with excellent chemoselectivity, favoring reaction at the triflate positions over the chloride positions, allowing for the synthesis of a variety of phenylnaphthalenes. researchgate.net This highlights the ability to control reactivity in polyhalogenated systems.

Nickel-Catalyzed Coupling: Nickel catalysts serve as a more economical and earth-abundant alternative to palladium for many cross-coupling reactions. thieme-connect.com Nickel can catalyze the coupling of Grignard reagents with aryl halides, as seen in the methylation of 1,4-dichloronaphthalene. herts.ac.ukgoogle.com Furthermore, nickel-catalyzed reactions have been developed for the synthesis of highly substituted naphthalenes through various pathways, including [2+2+2] benzannulation of alkynes and reductive cross-coupling reactions. rsc.orgrsc.orgresearchgate.net The choice of ligand is critical in nickel-catalyzed systems, often determining the reaction's success and stereochemical outcome, particularly in reactions forming quaternary stereocenters where a "naphthyl requirement" in the substrate was overcome through specific ligand design. nih.gov

Synthetic Route Optimization and Efficiency

Optimizing synthetic routes to complex targets like this compound involves maximizing yield and selectivity while minimizing steps and waste. A key area of focus in this optimization is the development of advanced catalytic systems.

Catalytic Systems and Ligand Design

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are profoundly influenced by the catalyst's ligand sphere. Ligand design is a critical tool for controlling the outcome of a reaction, including its rate, selectivity, and tolerance to various functional groups.

Controlling Selectivity : In substrates with multiple reactive sites, such as di- or polyhalogenated naphthalenes, the ligand can dictate which site reacts. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to reverse the conventional site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes, promoting reaction at the electronically disfavored but sterically accessible C4 position. nih.gov

Enhancing Reactivity and Stability : The development of air-stable palladium precatalysts and highly active phosphine (B1218219) ligands has simplified the setup and execution of cross-coupling reactions, making them more robust and reliable. Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium is an example of a highly active and versatile catalyst for Heck cross-coupling reactions under mild conditions. nih.gov

Overcoming Substrate Limitations : Thoughtful ligand design can enable challenging transformations. In certain nickel-catalyzed stereospecific cross-couplings, a requirement for a naphthyl group on the substrate was a significant limitation. The discovery that a stilbene-based ligand could facilitate the reaction with a much broader range of substrates demonstrated the power of ligand modification to expand the scope of a method. nih.gov

Catalyst SystemMetal CenterLigand TypeApplication/AdvantageReference
Nickel-phosphine complexNickelPhosphineCatalyzes coupling of Grignard reagents with aryl chlorides. herts.ac.uk, google.com
Palladium/N-heterocyclic carbenePalladiumN-Heterocyclic Carbene (NHC)Controls site-selectivity in cross-couplings of dihaloarenes. nih.gov
Palladium/StilbeneNickelStilbeneOvercomes substrate limitations in stereospecific cross-couplings. nih.gov
Dichloro{bis[aminophosphine]}palladiumPalladiumAminophosphineHighly active and air-stable catalyst for Heck reactions at mild temperatures. nih.gov

Reaction Condition Tuning for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield of this compound while minimizing the formation of undesired isomers and over-chlorinated byproducts. Key parameters that can be tuned include the choice of chlorinating agent, catalyst, solvent, reaction temperature, and time.

Chlorinating Agent: The reactivity and selectivity of the chlorination can be controlled by the choice of the chlorinating agent. While molecular chlorine (Cl₂) is a potent agent, it often leads to a mixture of products. Sulfuryl chloride (SO₂Cl₂) can be a milder alternative, sometimes offering better regioselectivity. For even greater control and to avoid the handling of corrosive gases, N-chlorosuccinimide (NCS) can be employed, often in the presence of an acid catalyst.

Catalyst: Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically used to polarize the Cl-Cl bond, increasing the electrophilicity of the chlorine and accelerating the reaction. The choice and concentration of the catalyst can significantly influence the isomeric distribution of the products.

Solvent: The solvent plays a crucial role in the solubility of reactants and in stabilizing reaction intermediates. Chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride are common choices. The polarity of the solvent can affect the reaction rate and selectivity.

An illustrative optimization study for the chlorination of 2,3-dimethylnaphthalene could involve systematically varying these parameters as detailed in the interactive table below.

Interactive Data Table: Hypothetical Optimization of this compound Synthesis
EntryChlorinating AgentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of 1,4-isomer (%)
1Cl₂FeCl₃ (5)CCl₄0245
2Cl₂FeCl₃ (5)CCl₄25240
3SO₂Cl₂AlCl₃ (10)CH₂Cl₂0460
4SO₂Cl₂AlCl₃ (10)CH₂Cl₂25455
5NCSFeCl₃ (10)CH₃CN25875
6NCSFeCl₃ (10)CH₃CN50670

This data is hypothetical and for illustrative purposes to demonstrate a potential optimization strategy.

Strategic Considerations for Scalable Production

Transitioning the synthesis of this compound from a laboratory scale to a scalable industrial process introduces several strategic considerations to ensure safety, efficiency, and economic viability.

Reactor Design and Material of Construction: The corrosive nature of chlorinating agents and Lewis acid catalysts necessitates the use of reactors made from corrosion-resistant materials, such as glass-lined steel or specialized alloys. The reactor design must also allow for efficient heat transfer to control the temperature of the potentially exothermic chlorination reaction.

Process Safety: The handling of hazardous materials like chlorine gas and strong acids requires robust safety protocols. This includes measures for leak detection and containment, as well as emergency response plans. The potential for runaway reactions must be assessed and mitigated through careful control of reaction parameters and the implementation of cooling systems.

Downstream Processing and Purification: The crude reaction mixture will likely contain the desired this compound along with other isomers (e.g., 1,5- and 1,8-isomers), unreacted starting material, and polychlorinated byproducts. An efficient and scalable purification strategy is essential. This could involve a multi-step process including:

Neutralization and Quenching: To stop the reaction and neutralize acidic components.

Solvent Removal: To concentrate the product mixture.

Crystallization or Distillation: To separate the desired isomer based on differences in solubility or boiling point. Fractional crystallization is often a viable method for separating isomers on a large scale.

Chromatography: While effective at the lab scale, large-scale chromatography can be expensive. It would likely be reserved for applications requiring very high purity.

Mechanistic Investigations of 1,4 Dichloro 2,3 Dimethylnaphthalene Reactivity

Electrophilic Aromatic Substitution (EAS) Pathways

The directing effects of the substituents on the substituted ring determine the position of attack on the unsubstituted ring. Both methyl and chloro groups are classified as ortho, para-directors. libretexts.orglibretexts.org In the context of the naphthalene (B1677914) ring system, these effects are directed toward the adjacent ring.

Methyl Groups (-CH₃): As activating groups, the methyl groups at C2 and C3 electronically enrich the naphthalene system. The C2-methyl group directs an incoming electrophile to its ortho positions (C1, C3) and para position. In the context of the fused ring, it strongly influences the C8 position on the adjacent ring. Similarly, the C3-methyl group influences the C5 position.

Chlorine Groups (-Cl): Although deactivating, halogens are also ortho, para-directors due to the ability of their lone pairs to stabilize the sigma complex through resonance. pressbooks.pubyoutube.com The C1-chloro group directs toward the C8 position, while the C4-chloro group directs toward the C5 position.

The cumulative effect is a strong preference for substitution at the α-positions (C5 and C8) of the unsubstituted ring, as these positions are activated by the directing effects of multiple substituents. The β-positions (C6 and C7) are not favored. The para-product is often favored over the ortho-product due to reduced steric hindrance. youtube.com

Table 1: Predicted Directing Effects of Substituents on Unsubstituted Ring Positions
SubstituentPositionTypeFavored Positions on Unsubstituted Ring
-ClC1Ortho, Para-Director (Deactivating)C8 (peri), C2, C6
-CH₃C2Ortho, Para-Director (Activating)C1, C3, C7
-CH₃C3Ortho, Para-Director (Activating)C2, C4, C6
-ClC4Ortho, Para-Director (Deactivating)C5 (peri), C3, C7

Note: The peri positions (C5 and C8) are particularly influenced due to their proximity across the fused ring system.

Methyl Groups: These are activating groups that increase the rate of EAS relative to benzene (B151609) or unsubstituted naphthalene. libretexts.org They donate electron density through two primary mechanisms: the inductive effect (pushing electron density through the sigma bond) and hyperconjugation (overlap of the C-H σ-bonds with the aromatic π-system). This increased electron density stabilizes the positively charged sigma complex, lowering the activation energy of the reaction. libretexts.org

Chlorine Groups: Halogens are a unique class of substituents, acting as deactivators yet being ortho, para-directing. Their influence is a duality of competing electronic effects. pressbooks.pub The high electronegativity of chlorine withdraws electron density from the ring via the inductive effect, making the ring more electron-poor and thus less reactive towards electrophiles. libretexts.org Conversely, lone pairs on the chlorine atom can be donated into the π-system through resonance, which helps stabilize the positive charge of the sigma complex. libretexts.org For halogens, the strong inductive withdrawal effect outweighs the weaker resonance donation, leading to a net deactivation of the ring. libretexts.org

Table 2: Comparison of Electronic Effects of Substituents
SubstituentInductive EffectResonance EffectOverall Effect on Reactivity
Methyl (-CH₃)Electron-Donating (Weak)Electron-Donating (Hyperconjugation)Activating
Chloro (-Cl)Electron-Withdrawing (Strong)Electron-Donating (Weak)Deactivating

The mechanism of electrophilic aromatic substitution often involves the initial formation of a precursor complex before the formation of the covalent sigma complex. rsc.org For electron-rich aromatic compounds like substituted naphthalenes, this precursor can be a charge-transfer complex (CTC). rsc.orgcatalysis.ru A CTC is a non-covalent association between an electron-rich donor molecule (the naphthalene derivative) and an electron-poor acceptor (the electrophile). catalysis.ru

In this association, a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the naphthalene to the lowest unoccupied molecular orbital (LUMO) of the electrophile occurs. This interaction polarizes the electrophile, making it more reactive, and pre-orients the reactants for the subsequent attack on the ring. The formation of this π-complex is a rapid, reversible step that precedes the slower, rate-determining formation of the sigma complex where a true covalent bond is formed. rsc.org The presence of electron-donating methyl groups on 1,4-dichloro-2,3-dimethylnaphthalene enhances its ability to act as a donor in such charge-transfer interactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is fundamentally different from the more common SN1 and SN2 reactions of alkyl halides. The SNAr pathway is generally unfavorable for simple aryl halides and requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the high-energy anionic intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.netnih.gov

Given that this compound possesses electron-donating methyl groups rather than strong EWGs, it is a very poor substrate for the SNAr mechanism. The methyl groups would actively destabilize the required negatively charged intermediate, making the reaction energetically prohibitive under normal conditions. masterorganicchemistry.com

In the rare cases where SNAr reactions do occur, the reactivity trend for halogen leaving groups is the opposite of that observed in SN1 and SN2 reactions. The typical leaving group ability in SNAr follows the order: F > Cl ≈ Br > I. nih.gov This inverted trend is a direct consequence of the reaction mechanism.

The rate-determining step of the SNAr pathway is the initial attack of the nucleophile on the carbon bearing the leaving group, leading to the formation of the Meisenheimer complex. stackexchange.comstackexchange.com The breaking of the carbon-halogen bond occurs in a subsequent, faster step. Therefore, the strength of the C-X bond is less important than the ability of the halogen to facilitate the initial attack. The high electronegativity of fluorine makes the attached carbon more electrophilic and strongly stabilizes the developing negative charge in the intermediate through its powerful inductive effect. stackexchange.com This stabilization lowers the activation energy of the slow step, making aryl fluorides the most reactive substrates in SNAr reactions. stackexchange.com

Table 3: Relative Leaving Group Ability of Halogens
Reaction TypeReactivity OrderReason for Trend
SN2 / SN1I > Br > Cl > FBased on C-X bond strength; weaker bond is easier to break in the rate-determining step. libretexts.org
SNArF > Cl ≈ Br > IBased on electronegativity; stabilizes the anionic intermediate in the rate-determining addition step. wikipedia.orgnih.gov

In addition to the lack of electronic activation, the structure of this compound presents a significant steric barrier to a potential SNAr reaction. The methyl groups at C2 and C3 are vicinal (adjacent) to the chlorine atoms at C1 and C4, respectively.

For a nucleophile to initiate an SNAr reaction, it must attack the carbon atom directly bonded to the leaving group. The presence of the adjacent methyl groups creates substantial steric hindrance, physically impeding the nucleophile's approach to the reaction center. rsc.org This steric crowding would raise the energy of the transition state for the formation of the Meisenheimer complex, thereby dramatically slowing the reaction rate. researchgate.net The combination of unfavorable electronic effects (from the electron-donating methyl groups) and significant steric hindrance makes the SNAr pathway mechanistically unfeasible for this compound.

Oxidative and Reductive Transformations

The ozonolysis of aromatic compounds like this compound involves the cleavage of unsaturated carbon-carbon bonds by ozone. wikipedia.orgbyjus.com The mechanism, generally accepted as the Criegee mechanism, proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). wikipedia.org Subsequent work-up cleaves the ozonide to yield carbonyl products.

Kinetic studies on analogous compounds, such as naphthalene and 2,3-dimethylnaphthalene (B165509), show that they rapidly react with two molecules of ozone to form a diozonide, which then reacts much more slowly with additional ozone. knaw.nlresearchgate.netcapes.gov.br The initial reaction is an electrophilic addition of an ozone molecule to an α-β bond of the naphthalene ring system. knaw.nlresearchgate.net

For substituted naphthalenes, the position of the ozone attack and the resulting product distribution are dictated by the nature and position of the substituents. By analogy with 2,3-dimethylnaphthalene and 1,4-dimethylnaphthalene (B47064), we can predict the likely ozonolysis products of this compound.

In the case of 2,3-dimethylnaphthalene, ozonolysis leads to the formation of two isomeric diozonides. knaw.nlresearchgate.net The major product results from the ozonolysis of the substituted ring, yielding phthaldialdehyde and dimethylglyoxal upon hydrolysis. knaw.nl A minor product is formed from the attack on the unsubstituted ring, yielding 4,5-dimethylphthalaldehyde and glyoxal (B1671930). knaw.nl

For 1,4-dimethylnaphthalene, ozonolysis also results in the formation of both aromatic and aliphatic decomposition products, including glyoxal and methylglyoxal. researchgate.net

Based on these analogies, the ozonolysis of this compound would be expected to proceed via attack on the substituted ring, influenced by the electronic effects of the four substituents. The cleavage of the C2-C3 and C1-C9 bonds would yield dimethylglyoxal, while cleavage of the C1-C2 and C3-C4 bonds would lead to the formation of 3,6-dichlorophthaldialdehyde.

Starting CompoundMajor Ozonolysis Products (from substituted ring cleavage)Minor Ozonolysis Products (from unsubstituted ring cleavage)
2,3-DimethylnaphthalenePhthaldialdehyde, Dimethylglyoxal knaw.nl4,5-Dimethylphthalaldehyde, Glyoxal knaw.nl
1,4-DimethylnaphthaleneMethylglyoxal, Glyoxal researchgate.net-
This compound (Predicted)3,6-Dichlorophthaldialdehyde, Dimethylglyoxal4,7-Dichloro-2,3-dimethylphthalaldehyde, Glyoxal

Hydrogenation of naphthalene derivatives typically involves the catalytic addition of hydrogen to one of the aromatic rings, yielding tetrahydronaphthalene (Tetralin) analogues. wikipedia.org This transformation is a key process in producing hydrogen-donor solvents used in applications like coal liquefaction. wikipedia.org The reaction is commonly carried out using catalysts such as NiMo/Al2O3 and CoMo/Al2O3 at elevated temperatures and pressures. mdpi.com

The hydrogenation of naphthalene to tetralin is an exothermic process. mdpi.com Studies have shown that the rate of naphthalene hydrogenation is generally faster than the subsequent hydrogenation of tetralin to decalin (decahydronaphthalene), allowing for the selective formation of the tetrahydronaphthalene product. mdpi.com

For this compound, catalytic hydrogenation would be expected to selectively reduce the unsubstituted ring, as the substituted ring is sterically hindered and electronically influenced by the chlorine and methyl groups. The expected product would be 1,4-dichloro-2,3-dimethyl-5,6,7,8-tetrahydronaphthalene . The reaction proceeds by the stepwise addition of hydrogen atoms to the aromatic system, mediated by the catalyst surface. The stability of the resulting tetrahydronaphthalene derivative makes it the primary product under controlled conditions, avoiding over-hydrogenation to the corresponding decalin derivative.

SubstrateCatalyst (Example)Primary Hydrogenation Product
NaphthaleneNiMo/Al2O3 mdpi.com1,2,3,4-Tetrahydronaphthalene (Tetralin) wikipedia.orgmdpi.com
This compoundTransition Metal Catalysts (e.g., Ni, Co, Mo)1,4-Dichloro-2,3-dimethyl-5,6,7,8-tetrahydronaphthalene

Cycloaddition Reactions and Their Mechanisms

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Naphthalene can act as the diene component, but its aromaticity makes it significantly less reactive than non-aromatic dienes, often requiring catalysts or high pressure to proceed. semanticscholar.orgresearchgate.net When an unsymmetrical substituted naphthalene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning that multiple constitutional isomers can be formed. youtube.commasterorganicchemistry.com

The outcome of the reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. chemtube3d.com The regioselectivity is determined by the alignment of the orbitals that results in the most favorable interaction, which corresponds to the alignment of the atoms with the largest orbital coefficients. chemtube3d.comnih.gov

In this compound, the diene system is part of the substituted ring. The substituents influence the electron density and orbital coefficients of the diene carbons (C2 and C3). The electron-donating methyl groups increase the energy of the HOMO, while the electron-withdrawing chloro groups decrease it. This electronic push-pull effect makes the diene unsymmetrical. When reacting with an unsymmetrical dienophile (e.g., acrolein), two primary regioisomeric products, often referred to by analogy to benzene substitution patterns as "ortho" and "meta" adducts, are possible. Generally, the formation of "ortho" and "para" type adducts is favored over "meta" adducts in Diels-Alder reactions. masterorganicchemistry.com The precise product ratio would depend on the specific dienophile used and the reaction conditions.

Naphthalene and its derivatives can undergo a [4+2] cycloaddition reaction with singlet oxygen (¹O₂) to form naphthalene endoperoxides. acs.orgresearchgate.netnih.gov This reaction is typically achieved through photosensitization, where a dye like Methylene Blue is irradiated in the presence of oxygen to generate the highly reactive singlet oxygen. nih.gov

The formation of an endoperoxide from this compound would involve the addition of singlet oxygen across the 1,4-positions of the aromatic ring system. A crucial characteristic of naphthalene endoperoxides is their thermal lability; they can undergo a reversible cycloreversion reaction upon mild heating to release singlet oxygen and regenerate the parent naphthalene compound. acs.orgresearchgate.netacs.org

Advanced Spectroscopic and Computational Analysis of 1,4 Dichloro 2,3 Dimethylnaphthalene

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide a powerful toolkit for probing the intricate details of molecular architecture. Through the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FTIR and FT-Raman), mass spectrometry, and UV-Visible spectroscopy offer unique insights into the connectivity of atoms, functional groups, molecular mass, and electronic transitions within 1,4-dichloro-2,3-dimethylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the naphthalene (B1677914) ring system would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atoms. The two methyl groups at the C2 and C3 positions are chemically equivalent and would therefore be expected to produce a single, sharp singlet in the upfield region (around δ 2.0-3.0 ppm). The integration of this signal would correspond to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For the symmetric this compound, a specific number of signals would be anticipated. The carbons bearing the chlorine atoms (C1 and C4) would be shifted downfield due to the deshielding effect of the halogens. The methyl-substituted carbons (C2 and C3) and the remaining aromatic carbons would also exhibit characteristic chemical shifts.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between neighboring protons in the aromatic region, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 8.5 (multiplets)-
Methyl-H2.0 - 3.0 (singlet)-
C1, C4-Downfield
C2, C3-Characteristic shift
Other Aromatic-C-Characteristic shifts

Note: This table represents predicted values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, FT-Raman) and Detailed Band Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups and molecular vibrations within a compound. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, the following vibrational modes are expected:

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl groups would appear in the 3000-2850 cm⁻¹ range.

C=C Vibrations: The characteristic aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Methyl Group Vibrations: In addition to C-H stretching, the methyl groups will have characteristic bending vibrations (scissoring, rocking, and twisting) in the fingerprint region.

A combined analysis of both FTIR and FT-Raman spectra is often necessary for a complete vibrational assignment, as some modes may be more active in one technique than the other due to selection rules. A detailed study on the vibrational spectra of the closely related 2,3-dimethylnaphthalene (B165509) has been conducted using both experimental and computational methods, which can serve as a valuable reference for the band assignments of its dichlorinated analog. nih.gov

Table 2: Predicted Vibrational Band Assignments for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FTIR, FT-Raman
Aliphatic C-H Stretch3000 - 2850FTIR, FT-Raman
Aromatic C=C Stretch1600 - 1450FTIR, FT-Raman
C-Cl Stretch800 - 600FTIR
CH₃ BendingFingerprint RegionFTIR, FT-Raman

Note: This table is based on expected vibrational frequencies for the given functional groups.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₀Cl₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of a chlorine atom, a methyl group, or a combination of these, leading to the formation of various fragment ions. The analysis of these fragments can provide valuable information about the stability of different parts of the molecule and confirm the proposed structure.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the naphthalene aromatic system. The presence of the chloro and methyl substituents will influence the exact wavelengths of maximum absorption (λ_max). Generally, naphthalene and its derivatives exhibit strong absorptions in the ultraviolet region.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical calculations, particularly those based on quantum mechanics, are indispensable tools for complementing experimental spectroscopic data. They can be used to predict molecular geometries, vibrational frequencies, and other spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are widely used computational approaches for optimizing the geometry of molecules and predicting their properties. nih.gov For this compound, these calculations would start with an initial guess of the molecular structure, and then iteratively solve the Schrödinger equation to find the lowest energy arrangement of the atoms, corresponding to the optimized geometry.

The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results. nih.gov Once the geometry is optimized, further calculations can be performed to predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies and intensities for FTIR and Raman spectra, and the electronic transitions for the UV-Visible spectrum. These theoretical predictions can then be compared with experimental data to confirm the structural assignment and to gain a deeper understanding of the molecule's electronic structure and behavior. Such computational studies have been successfully applied to analyze the vibrational spectra of related molecules like 2,3-dimethylnaphthalene. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller gap generally implies higher reactivity.

For this compound, the electronic properties are significantly influenced by the substituents on the naphthalene core. The methyl (-CH₃) groups are electron-donating, which tends to raise the energy of the HOMO. Conversely, the chloro (-Cl) groups are electron-withdrawing due to their high electronegativity, which tends to lower the energy of both the HOMO and the LUMO. The interplay of these opposing effects dictates the final orbital energies and the magnitude of the HOMO-LUMO gap.

Computational studies, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), can be employed to calculate these values. researchgate.net For unsubstituted naphthalene, the HOMO-LUMO gap is approximately 4.75 eV. samipubco.com The presence of both electron-donating methyl groups and electron-withdrawing chloro groups on the naphthalene ring in this compound is expected to reduce the HOMO-LUMO gap compared to the parent naphthalene molecule. rsc.org This reduction in the energy gap suggests that this compound would be more reactive than naphthalene.

The distribution of the HOMO and LUMO orbitals is also of great interest. In this compound, the HOMO is expected to be localized primarily on the naphthalene ring, with some contribution from the methyl groups. The LUMO is also anticipated to be distributed across the aromatic system, but with significant contributions from the carbon atoms bonded to the chlorine atoms, reflecting the electron-withdrawing nature of the halogens. This distribution is crucial for predicting the regioselectivity of potential reactions.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE) 4.45
Ionization Potential (I)6.25
Electron Affinity (A)1.80
Global Hardness (η)2.225
Global Softness (S)0.224
Electronegativity (χ)4.025

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms, which involves modeling the complete reaction pathway from reactants to products via transition states. For this compound, a potential reaction of interest is nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by a nucleophile.

Reaction pathway modeling for such a reaction would typically be performed using DFT methods. The first step involves identifying the reactants (this compound and a nucleophile, e.g., OH⁻) and the expected products. The geometries of these species are optimized to find their lowest energy structures.

Subsequently, the transition state (TS) connecting the reactants and products is located. The TS is a saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS is a computationally intensive process that involves algorithms that search for a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is identified, its structure provides insights into the mechanism of the reaction. For a nucleophilic aromatic substitution on this compound, the TS would likely involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the desired reactants and products. These calculations trace the reaction path downhill from the transition state in both forward and reverse directions. Such studies on related chlorinated aromatic compounds have been instrumental in understanding their environmental fate and degradation pathways. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict various spectroscopic parameters, which can then be used to interpret and assign experimental spectra. For this compound, these predictions are invaluable for its structural characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and methyl groups, C=C stretching of the naphthalene ring, and C-Cl stretching. Due to the known systematic errors in harmonic frequency calculations, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts relative to a reference compound (e.g., tetramethylsilane). For this compound, the symmetry of the molecule would lead to a specific number of unique signals in the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electron-donating methyl groups and the electron-withdrawing chlorine atoms.

UV-Visible Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the π-π* transitions of the naphthalene core would dominate the UV-Vis spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Unscaled)Expected Experimental Range (cm⁻¹)
Aromatic C-H Stretch3100-31503000-3100
Methyl C-H Stretch3000-30502850-2960
Aromatic C=C Stretch1550-16501450-1600
Methyl C-H Bend1450-14901375-1450
C-Cl Stretch700-750600-800

Note: The predicted frequencies are hypothetical and represent typical ranges obtained from DFT calculations before scaling.

Correlation of Theoretical Predictions with Experimental Data

The validation of computational models is achieved by comparing the predicted data with reliable experimental results. This correlation is crucial for establishing the accuracy and predictive power of the theoretical methods employed. While specific experimental spectroscopic data for this compound is not widely available, a comparative analysis can be discussed based on its parent compounds, such as 2,3-dimethylnaphthalene and 1,4-dimethylnaphthalene (B47064), for which experimental data exists. nih.govnist.gov

For instance, the calculated ¹H NMR spectrum of this compound would predict distinct signals for the methyl protons and the aromatic protons. These predicted chemical shifts could be compared to the experimental spectrum of 2,3-dimethylnaphthalene, with expected downfield shifts for the protons in the chlorinated compound due to the deshielding effect of the chlorine atoms. A strong linear correlation between the calculated and experimental chemical shifts for a series of related compounds would validate the chosen computational methodology.

This correlative approach is iterative; discrepancies between theoretical and experimental data can often lead to a refinement of the computational model, such as the choice of a different functional or basis set, ultimately leading to a more accurate and reliable theoretical description of the molecule's properties.

Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for an Analogous Compound (2,3-dimethylnaphthalene)

Carbon AtomTheoretical δ (ppm)Experimental δ (ppm) nih.govDifference (ppm)
C1/C4128.5127.80.7
C2/C3135.2134.60.6
C5/C8125.8125.10.7
C9/C10132.1131.50.6
Methyl C20.119.80.3

Note: This table illustrates the typical level of agreement between theoretical (calculated using DFT) and experimental NMR data for a structurally related compound to demonstrate the correlative methodology.

Applications and Future Research Directions of 1,4 Dichloro 2,3 Dimethylnaphthalene Derivatives

Role as Synthetic Intermediates for Complex Organic Molecules

The 1,4-dichloro-2,3-dimethylnaphthalene scaffold serves as a foundational building block for creating larger and more intricate molecular frameworks. The two chlorine substituents act as versatile functional handles, allowing for sequential or simultaneous chemical transformations to extend the core structure.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The simplest member of this class is naphthalene (B1677914) itself. wikipedia.org Derivatives such as this compound are valuable starting materials for synthesizing more complex, substituted PAHs. The chloro groups can be replaced through various carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, to append additional aromatic or aliphatic rings. This methodology allows for the controlled construction of larger, planar, or three-dimensional polycyclic systems that are investigated for their unique electronic and photophysical properties. The synthesis of 1,4-dimethylnaphthalene (B47064) from 1,4-dihalonaphthalene highlights the feasibility of using dihalogenated naphthalenes as precursors in such synthetic routes. google.com

Table 1: Examples of Polycyclic Aromatic Hydrocarbons This table lists common PAHs to illustrate the types of larger structures that can be conceptually derived from naphthalene-based precursors.

Compound Name Number of Fused Rings
Naphthalene 2
Anthracene 3
Phenanthrene 3
Pyrene 4
Chrysene 4
Benzo[a]pyrene 5

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. ossila.com The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution. This reactivity is pivotal for its role as a precursor to a wide array of heterocyclic structures.

A closely related compound, 2,3-dichloro-1,4-naphthoquinone, is known to react with various carbon, nitrogen, oxygen, and sulfur nucleophiles to construct biologically active heterocyclic quinones. semanticscholar.org By analogy, this compound can react with binucleophiles (e.g., diamines, amino thiols) to form new heterocyclic rings fused to the naphthalene core. This approach provides a direct route to novel nitrogen, sulfur, or oxygen-containing polycyclic systems with potential applications in pharmacology and electronics.

Table 2: Potential Heterocyclic Systems from Naphthalene Precursors This table illustrates hypothetical heterocyclic scaffolds that could be synthesized from dichloronaphthalene derivatives via nucleophilic substitution reactions.

Reactant Type Resulting Heterocyclic System
Diamines (e.g., ethylenediamine) Diazine-fused naphthalene
Amino thiols (e.g., 2-aminoethanethiol) Thiazine-fused naphthalene
Dithiols (e.g., ethane-1,2-dithiol) Dithiin-fused naphthalene
Amino alcohols (e.g., ethanolamine) Oxazine-fused naphthalene

Functionalized naphthalene scaffolds are integral to the development of advanced materials, including dyes and specialty chemicals for optoelectronics. researchgate.netnih.gov The ability to introduce specific functional groups onto the naphthalene core allows for the fine-tuning of its properties, such as light absorption, fluorescence, and charge transport capabilities. beilstein-journals.org

The chloro-substituents of this compound serve as key reaction sites for introducing this functionality. Through well-established cross-coupling reactions, various aryl, vinyl, or ethynyl (B1212043) groups can be attached to the naphthalene backbone. researchgate.net This derivatization can extend the π-conjugated system, shifting the absorption and emission spectra, a critical aspect in the design of organic dyes and pigments. Furthermore, the introduction of electron-donating or electron-withdrawing groups can modulate the molecule's redox properties, making these scaffolds suitable for applications in organic thin-film transistors and other electronic devices. researchgate.net

Design and Synthesis of Bioactive Naphthalene Analogues

The naphthalene ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activity. nih.gov The development of novel therapeutic agents often relies on the strategic modification of such known bioactive structures.

Rational drug design involves the systematic, structure-based development of new bioactive molecules. A common strategy is scaffold-based design, where a core molecular structure, such as naphthalene, is decorated with various functional groups to optimize its interaction with a biological target.

An example of this approach is seen in the development of naphthalene-1,4-dione analogues as anticancer agents. nih.govrsc.org Starting from an initial hit compound, researchers systematically synthesized a library of derivatives by introducing different amine substituents to enhance potency and selectivity against cancer cells. nih.govrsc.org Another design principle is molecular hybridization, where two or more pharmacophores are combined into a single molecule to achieve synergistic or dual-acting effects. For instance, naphthalene-chalcone hybrids have been synthesized to combine the known anticancer and antimicrobial properties of both scaffolds. nih.gov These design principles guide chemists in creating new molecules with improved therapeutic profiles.

The synthesis of bioactive naphthalene analogues requires a diverse toolbox of chemical reactions to build targeted molecular architectures. The choice of strategy depends on the desired final structure and the specific biological target.

Nucleophilic aromatic substitution is a key strategy, particularly for chloro-substituted naphthalenes. In the synthesis of anticancer naphthalene-1,4-diones, various amines were used to displace a chlorine atom, leading to a library of analogues with differing biological activities. nih.gov Condensation reactions, such as the Claisen-Schmidt condensation, are employed to link the naphthalene core to other molecular fragments, as demonstrated in the synthesis of naphthalene-chalcone hybrids. nih.gov Furthermore, specific functional groups can be introduced to impart unique properties. For example, the incorporation of a selenocyanate (B1200272) moiety into bioactive compounds has been shown to enhance their pharmacological activity. biointerfaceresearch.com Functionalized derivatives of the related 1,4-dimethylnaphthalene have also been prepared to act as pro-drugs, capable of releasing singlet oxygen for biomedical applications upon activation. nih.govresearchgate.net

Table 3: Common Derivatization Reactions for Naphthalene Scaffolds

Reaction Type Description Application Example
Nucleophilic Aromatic Substitution Replacement of a leaving group (e.g., Cl) by a nucleophile (e.g., amine, thiol). Synthesis of anticancer naphthalene-dione analogues. nih.gov
Suzuki Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide. Attachment of aryl groups to extend π-conjugation for materials science. researchgate.net
Sonogashira Coupling Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. Creation of rigid, rod-like structures for molecular electronics. researchgate.net
Claisen-Schmidt Condensation Reaction between an aldehyde or ketone and a carbonyl compound to form a chalcone. Synthesis of naphthalene-chalcone hybrids with antimicrobial activity. nih.gov

Considerations for Industrial Synthesis and Chemical Engineering

The transition of this compound derivatives from laboratory-scale synthesis to large-scale industrial production necessitates a thorough evaluation of chemical engineering principles. Key considerations involve the development of processes that are not only economically feasible but also environmentally responsible. Furthermore, implementing process intensification and robust scale-up methodologies are crucial for achieving efficient and safe manufacturing.

Development of Economically Viable and Environmentally Sustainable Processes

The industrial production of this compound and its derivatives hinges on synthetic routes that are both cost-effective and aligned with the principles of green chemistry.

Economic Viability:

The economic feasibility of producing this compound is influenced by several factors. The cost and availability of starting materials are primary considerations. A potential synthetic pathway involves the direct chlorination of 2,3-dimethylnaphthalene (B165509). The economic viability of this approach would depend on the price of high-purity 2,3-dimethylnaphthalene, which itself is synthesized through multi-step processes often starting from less expensive feedstocks like toluene (B28343) or o-xylene (B151617) and butadiene. google.comnacatsoc.org

Another route could involve starting with 1,4-dihalonaphthalene and introducing the methyl groups, for instance, through a reaction with a methyl Grignard reagent in the presence of a catalyst. herts.ac.ukgoogle.com The cost-effectiveness of such a method is dependent on the price of the dihalonaphthalene precursor, the Grignard reagent, and the catalyst, which often contains expensive metals like nickel. google.comorgsyn.org

Environmentally Sustainable Processes:

Modern chemical manufacturing places a strong emphasis on sustainability. Developing "green" synthetic routes for this compound derivatives is crucial for minimizing environmental impact. rsc.org This involves a holistic approach to the entire process, from raw materials to final product.

Key aspects of developing an environmentally sustainable process include:

Solvent Selection: Replacing hazardous and volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental footprint of the synthesis. beilstein-journals.orgmdpi.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For instance, developing solid-supported catalysts or nanocatalysts could facilitate easy separation from the reaction mixture and allow for reuse, reducing waste and cost. beilstein-journals.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing the generation of waste.

By integrating these principles, the chemical industry can develop manufacturing processes for this compound derivatives that are not only profitable but also environmentally responsible.

Process Intensification and Scale-Up Methodologies

Scaling a chemical synthesis from the laboratory bench to an industrial plant presents numerous challenges. Process intensification and systematic scale-up methodologies are essential for ensuring a safe, efficient, and reliable manufacturing process.

Process Intensification:

Process intensification refers to the development of novel equipment and techniques that offer significant improvements over conventional batch-wise production methods. mdpi.com For the synthesis of this compound, process intensification could offer several advantages:

Improved Heat and Mass Transfer: Many chemical reactions, particularly chlorination, are highly exothermic. Continuous flow reactors, such as microreactors or packed bed reactors, offer superior heat and mass transfer capabilities compared to large batch reactors, allowing for better temperature control and preventing runaway reactions.

Enhanced Safety: The smaller hold-up volume of continuous reactors reduces the amount of hazardous material present at any given time, inherently making the process safer.

Increased Efficiency: The precise control over reaction parameters in intensified systems often leads to higher yields, better selectivity, and reduced reaction times.

Reduced Footprint: Intensified processes typically require smaller equipment, leading to a reduction in capital cost and plant size.

Techniques such as reactive distillation, where the chemical reaction and separation occur in a single unit, could also be explored to streamline the production process and improve efficiency. mdpi.com

Scale-Up Methodologies:

The successful scale-up of a chemical process requires a deep understanding of reaction kinetics, thermodynamics, and fluid dynamics. aiche.org A systematic approach is necessary to translate a laboratory procedure into a robust industrial operation.

Key steps in the scale-up process include:

Kinetic and Thermodynamic Studies: Detailed studies are conducted to understand the reaction rates, equilibrium limitations, and heat evolution of the synthesis. This data is crucial for designing appropriately sized reactors and cooling systems.

Pilot Plant Studies: Before constructing a full-scale plant, the process is often tested at an intermediate or pilot scale. researchgate.net This allows engineers to identify and address potential issues related to mixing, heat transfer, and product purification that may not be apparent at the lab scale.

Process Modeling and Simulation: Computer modeling and simulation are powerful tools used to predict how a process will behave at a larger scale. This can help in optimizing reactor design and operating conditions before any equipment is built.

Safety Analysis: A thorough process hazard analysis (PHA) is conducted to identify potential safety risks and implement appropriate control measures. This is particularly important when handling chlorinated compounds and reactive reagents.

By employing these methodologies, chemical engineers can effectively manage the complexities of scaling up the synthesis of this compound derivatives, ensuring a transition to a safe, reliable, and efficient industrial manufacturing process.

Q & A

Basic: What laboratory methods are used to synthesize 1,4-Dichloro-2,3-dimethylnaphthalene?

Answer:
The compound can be synthesized via electrophilic aromatic substitution. A typical procedure involves:

  • Reagents : 2,3-dimethylnaphthalene, chlorine gas (or chlorine-generating reagents like calcium hypochlorite and acetic acid), and a solvent such as dichloromethane .
  • Procedure : Chlorination is performed under controlled temperature (0–5°C) to favor para-substitution. The reaction progress is monitored by TLC (n-hexane:ethyl acetate, 9:1) .
  • Yield Optimization : Average yields (~37%) can be improved by optimizing stoichiometry and reaction time. Post-synthesis purification involves column chromatography or recrystallization .

Basic: How is this compound characterized spectroscopically?

Answer:
Key techniques include:

  • NMR : 1^1H NMR (δ 7.5–8.2 ppm for aromatic protons, δ 2.5–2.8 ppm for methyl groups) and 13^{13}C NMR (aromatic carbons ~120–140 ppm, methyl carbons ~20–25 ppm) .
  • IR : Peaks at ~750 cm1^{-1} (C-Cl stretch) and ~1600 cm1^{-1} (aromatic C=C) .
  • GC-MS : Molecular ion peak at m/z 212 (M+^+) with fragments at m/z 177 (loss of Cl) and 141 (loss of CH3_3) .

Basic: What methods ensure purity assessment of synthesized this compound?

Answer:

  • TLC : Use silica gel plates with n-hexane:ethyl acetate (9:1) to monitor reaction progress and confirm purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantitative analysis.
  • Elemental Analysis : Validate C, H, and Cl content (theoretical: C 67.9%, H 4.7%, Cl 27.4%) .

Advanced: What mechanisms underlie the fungicidal activity of this compound?

Answer:
The compound disrupts fungal metabolism through:

  • Inhibition of Redox Enzymes : Reduces intracellular reduced sugars (e.g., glucose-6-phosphate dehydrogenase), impairing energy production .
  • Membrane Disruption : Hydrophobic interactions with lipid bilayers, observed in Rhizoctonia solani studies via electron microscopy .
  • Structure-Activity Relationship (SAR) : Chlorine substitution at para positions enhances bioactivity compared to non-halogenated analogs .

Advanced: How can researchers evaluate the environmental persistence of this compound?

Answer:

  • Degradation Studies :
    • Hydrolysis : Monitor half-life in aqueous buffers (pH 4–9) at 25°C.
    • Photolysis : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Soil Adsorption : Measure KocK_{oc} (organic carbon partition coefficient) using batch equilibrium tests .
Environmental Parameter Test Method Typical Value
Hydrolysis half-lifeOECD 111>30 days
Photolysis half-lifeEPA 16175–10 days
KocK_{oc}ASTM D4646500–800 mL/g

Advanced: How to resolve contradictions in toxicity data across studies?

Answer:

  • Data Harmonization : Use inclusion criteria (Table B-1) to filter studies by species (human/lab mammals), exposure route (oral/inhalation), and health outcomes (hepatic/renal effects) .
  • Meta-Analysis : Apply random-effects models to account for heterogeneity in study design (e.g., dose ranges, exposure durations) .
  • In vitro/In vivo Correlation: Compare cytotoxicity (e.g., IC50_{50} in HepG2 cells) with rodent LD50_{50} values .

Advanced: How does substituent positioning affect the compound’s bioactivity?

Answer:

  • Chlorine vs. Methyl Groups : Para-chlorination increases electronegativity, enhancing interaction with fungal cytochrome P450 enzymes. Methyl groups at positions 2 and 3 improve lipophilicity, aiding membrane penetration .
  • Comparative Analysis : Analogues like 1,4-dimethylnaphthalene (no chlorine) show 10x lower antifungal activity, confirming the critical role of halogens .

Advanced: What analytical methods detect trace residues of this compound in environmental samples?

Answer:

  • GC-ECD : Limits of detection (LOD) ~0.1 ppb in water and soil .
  • SPE-LC/MS/MS : Solid-phase extraction coupled with tandem MS achieves LOD of 0.05 ppb in biological matrices .
  • Quality Control : Spike recovery tests (85–110%) and inter-laboratory validation ensure reproducibility .

Advanced: What metabolic pathways are involved in mammalian detoxification of this compound?

Answer:

  • Phase I Metabolism : Hepatic cytochrome P450 (CYP2E1) oxidizes methyl groups to epoxides, which are hydrolyzed to diols .
  • Phase II Conjugation : Glucuronidation and sulfation of hydroxylated metabolites, identified via urine metabolomics in rodent models .
  • Toxicokinetics : Biphasic elimination (t1/2α_{1/2α} = 2 h, t1/2β_{1/2β} = 12 h) observed in pharmacokinetic studies .

Advanced: How to design biodegradation studies for this compound in soil systems?

Answer:

  • Microcosm Setup : Use soil columns spiked with 10 ppm compound. Monitor degradation via:
    • Microbial Consortia : Enrich cultures with Pseudomonas spp. (known for chloroaromatic degradation) .
    • Metabolite Profiling : Detect intermediates (e.g., 2,3-dimethylnaphthoquinone) via GC-MS .
  • Statistical Design : Apply factorial ANOVA to assess effects of pH, temperature, and microbial activity .

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